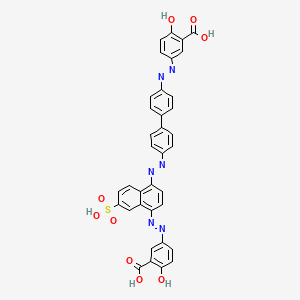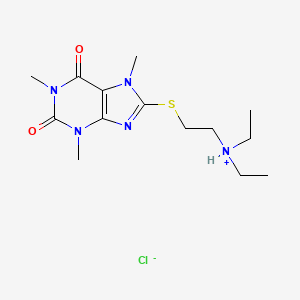
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is a chemical compound with the molecular formula C14-H23-N5-O2-S.Cl-H and a molecular weight of 361.94 . This compound is a derivative of caffeine, where a diethylaminoethylthio group is attached to the caffeine molecule. It is primarily used in scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves the reaction of caffeine with 2-(diethylamino)ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper attachment of the diethylaminoethylthio group to the caffeine molecule. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original thiol form.
Substitution: The diethylaminoethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.
科学的研究の応用
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications.
作用機序
The mechanism of action of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylaminoethylthio group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
8-((2-(Dimethylamino)ethyl)thio)caffeine hydrochloride: Similar structure but with dimethylamino group instead of diethylamino.
2-(Diethylamino)ethanethiol: A precursor used in the synthesis of the compound.
Caffeine derivatives: Various derivatives of caffeine with different functional groups attached.
Uniqueness
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is unique due to the presence of the diethylaminoethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new drugs and studying biochemical pathways.
特性
CAS番号 |
24851-38-5 |
|---|---|
分子式 |
C14H24ClN5O2S |
分子量 |
361.9 g/mol |
IUPAC名 |
diethyl-[2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C14H23N5O2S.ClH/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4;/h6-9H2,1-5H3;1H |
InChIキー |
SGGGWDPUZQBKOH-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


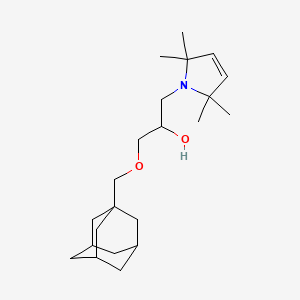
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
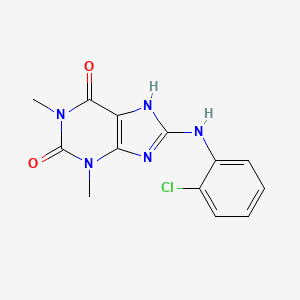

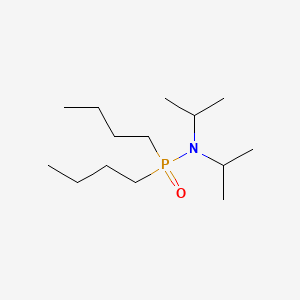
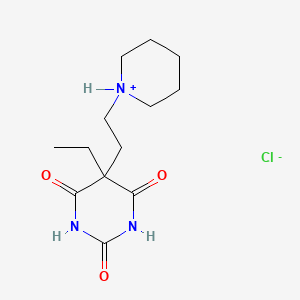

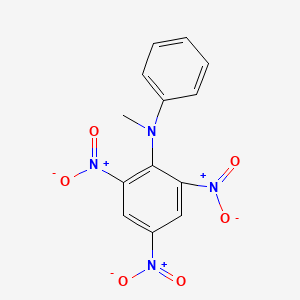
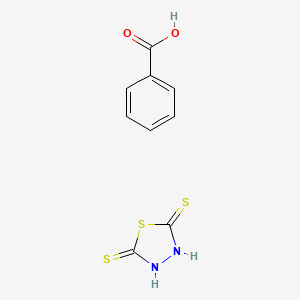


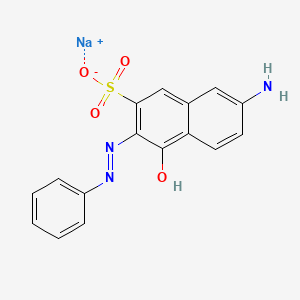
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
